molecular formula C8H15BrS B3272908 [(2-Bromoethyl)sulfanyl]cyclohexane CAS No. 5755-61-3

[(2-Bromoethyl)sulfanyl]cyclohexane

Cat. No.: B3272908
CAS No.: 5755-61-3
M. Wt: 223.18 g/mol
InChI Key: YGQOMTRGSXFOEB-UHFFFAOYSA-N
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Description

[(2-Bromoethyl)sulfanyl]cyclohexane is an organic compound with the molecular formula C8H15BrS and a molecular weight of 223.18 g/mol . It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Bromoethyl)sulfanyl]cyclohexane can be synthesized through the reaction of cyclohexanethiol with 2-bromoethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromoethyl)sulfanyl]cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted cyclohexane derivatives depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include ethylsulfanyl derivatives.

Scientific Research Applications

[(2-Bromoethyl)sulfanyl]cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Bromoethyl)sulfanyl]cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, making the compound susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloroethyl)sulfanyl]cyclohexane
  • [(2-Iodoethyl)sulfanyl]cyclohexane
  • [(2-Bromoethyl)sulfanyl]benzene

Uniqueness

[(2-Bromoethyl)sulfanyl]cyclohexane is unique due to its specific combination of a bromoethyl group and a sulfanyl group attached to a cyclohexane ring. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2-bromoethylsulfanylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQOMTRGSXFOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304167
Record name [(2-Bromoethyl)thio]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-61-3
Record name [(2-Bromoethyl)thio]cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5755-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Bromoethyl)thio]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19.4 ml (225.0 mmol) of 1,2-dibromoethane and 4.1 g (30.0 mmol) of K2CO3 were added to a solution of 3.7 ml (30.0 mmol) of cyclohexanethiol in DMF (46 ml). After 2 hours of stirring at RT, the mixture was diluted with diethyl ether (200 ml) and washed with saturated aqueous NaCl solution. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The resulting 6.1 g of crude product (2-bromoethyl)(cyclohexyl)sulfane were used for the further reaction without being purified further.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Bromoethyl)sulfanyl]cyclohexane
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[(2-Bromoethyl)sulfanyl]cyclohexane
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[(2-Bromoethyl)sulfanyl]cyclohexane
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[(2-Bromoethyl)sulfanyl]cyclohexane
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[(2-Bromoethyl)sulfanyl]cyclohexane
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[(2-Bromoethyl)sulfanyl]cyclohexane

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